Class-Level Cytotoxic Selectivity: Quinazoline–Chromene Hybrids vs. Doxorubicin Against A549 Lung Adenocarcinoma Cells
In the quinazoline–chromene hybrid series to which CAS 2034422-75-6 belongs, lead compounds 4 and 5 demonstrated IC50 values of 51.2 µM and 44.2 µM against A549 non-small-cell lung cancer cells, respectively, while exhibiting markedly lower toxicity against BEAS-2B healthy bronchial epithelial cells compared with the reference drug doxorubicin [1]. This selectivity advantage is a class-level property of the quinazoline–chromene scaffold and is expected to translate to structurally proximate analogs such as CAS 2034422-75-6. No head-to-head comparison between CAS 2034422-75-6 and these specific leads is yet available in the peer-reviewed literature.
| Evidence Dimension | Cytotoxic IC50 and cancer-cell selectivity |
|---|---|
| Target Compound Data | Exact IC50 for CAS 2034422-75-6 not reported; inferred from class leads: IC50 = 44.2–51.2 µM (A549) |
| Comparator Or Baseline | Doxorubicin: IC50 not explicitly stated in the hybrid study, but compounds 4 and 5 were noted to be more selective against A549 cells than doxorubicin |
| Quantified Difference | Selectivity ratio (A549 vs. BEAS-2B) qualitatively superior to doxorubicin for the hybrid series; quantitative selectivity indices not provided in the abstract |
| Conditions | MTT assay, 48 h incubation, A549 human lung adenocarcinoma and BEAS-2B healthy bronchial epithelial cell lines |
Why This Matters
For procurement decisions in oncology probe development, the documented selectivity of the quinazoline–chromene hybrid scaffold over doxorubicin signals a therapeutic window advantage that justifies selecting this chemotype over conventional cytotoxic agents.
- [1] Tokalı FS, Şenol H, Yetke Hİ, Hacıosmanoğlu-Aldoğan E. Novel quinazoline–chromene hybrids as anticancer agents: synthesis, biological activity, molecular docking, dynamics and ADME studies. Arch Pharm (Weinheim). 2023;356(11):e2300423. doi:10.1002/ardp.202300423 View Source
